N-(4-acetylphenyl)naphthalene-2-sulfonamide
Overview
Description
“N-(4-acetylphenyl)naphthalene-2-sulfonamide” is a type of sulfonamide compound . Sulfonamides are commonly used worldwide due to their broad spectrum of biological activities, which includes antibacterial, antifungal, hypoglycemic, anti-thyroid, diuretic, and protease inhibitors .
Synthesis Analysis
The synthesis of sulfonamide compounds like “this compound” typically involves the reaction between tosyl chloride and an excess of amines in the presence of NMP as a solvent at room temperature for 24 hours .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, sulfonamides are known to exhibit a range of pharmacological activities. For instance, they can act as anti-carbonic anhydrase and anti-t dihydropteroate synthetase .Scientific Research Applications
Nucleic Acid and Protein Synthesis Studies
- The effect of sulfonamide derivatives, including those similar to N-(4-acetylphenyl)naphthalene-2-sulfonamide, on DNA, RNA, and protein synthesis has been studied. For instance, 4-ethylsulfonylnaphthalene-1-sulfonamide demonstrated an ability to stimulate RNA and DNA synthesis in the bladder of mice, showing specific activity in certain tissues (Lawson, Dawson, & Clayson, 1970).
Enzyme Inhibition Activity
- Sulfonamide derivatives have been evaluated for their enzyme inhibition activity. For instance, various sulfonamides derived from dagenan chloride, including those structurally similar to this compound, have shown significant inhibition of enzymes like lipoxygenase and α-glucosidase, indicating potential anti-inflammatory and anti-diabetic properties (Abbasi et al., 2015).
Molecular Characterization and Analysis
- Detailed molecular characterization and analysis of similar sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have been conducted. These studies involve X-ray diffraction, NBO analysis, and HOMO-LUMO analysis using DFT, providing insights into the stability and electronic interactions within the molecule (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Fluorescent Probe Technique
- Sulfonamide derivatives, such as N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, have been used as fluorescent probes in studying protein binding, as demonstrated in the binding study of parabens to bovine serum albumin (Jun, Mayer, Himel, & Luzzi, 1971).
Synthesis and Structural Studies
- Research has also been done on synthesizing new sulfonamide derivatives and analyzing their structural properties. For example, studies involving the synthesis and X-ray crystallographic analysis of various sulfonamides, including those with naphthalene sulfonamide groups, provide valuable information on their molecular structure and interactions (Danish et al., 2021).
Protein Kinase Inhibitor Research
- Sulfonamide derivatives, including naphthalene and isoquinoline sulfonamides, have been focused on in molecular pharmacology research as protein kinase inhibitors. These compounds have contributed significantly to the development of new medicines and the understanding of protein kinases' physiological functions (Hidaka, Suzuki, Shibuya, & Sasaki, 2005).
Sensor Development
- Naphthalene-sulfonamide derivatives have been utilized in the development of sensitive sensors, such as the solid-contact potentiometric sensor for lead(II) ions. These sensors demonstrate the potential of sulfonamide compounds in environmental and medicinal applications (Kamal et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-acetylphenyl)naphthalene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-13(20)14-6-9-17(10-7-14)19-23(21,22)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNVPZLZBYHZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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